molecular formula C7H4BrF3 B1521065 1-Bromo-3-(difluoromethyl)-2-fluorobenzene CAS No. 1204333-52-7

1-Bromo-3-(difluoromethyl)-2-fluorobenzene

Cat. No. B1521065
CAS RN: 1204333-52-7
M. Wt: 225.01 g/mol
InChI Key: MFYNCTJUIOMWME-UHFFFAOYSA-N
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Description

“1-Bromo-3-(difluoromethyl)-2-fluorobenzene” is a chemical compound with the molecular formula C7H5BrF2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(difluoromethyl)-2-fluorobenzene” consists of a benzene ring with bromo, difluoromethyl, and fluorine substituents . The InChI key for this compound is UJHIUQWUSQZMOL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-Bromo-3-(difluoromethyl)-2-fluorobenzene” is a liquid at room temperature . It has a molecular weight of 207.02 .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Fluorinated benzenes, including compounds similar to 1-Bromo-3-(difluoromethyl)-2-fluorobenzene, are recognized for their versatility in organometallic chemistry and transition-metal-based catalysis. The fluorine atoms in these molecules reduce π-electron density donation to metal centers, allowing these compounds to act as weakly coordinating solvents or easily displaced ligands. This characteristic facilitates their use in forming well-defined complexes with metals, providing a pathway for C-H and C-F bond activation reactions. Such reactions enable the exploration of catalytic processes and the development of new methodologies for organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Organic Synthesis Enhancements

The chemical structure of 1-Bromo-3-(difluoromethyl)-2-fluorobenzene and its analogs allows for innovative transformations in organic synthesis. For example, the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene demonstrates the potential for high-yield synthesis of fluorinated organic molecules. This method highlights the practicality and convenience of introducing fluorine atoms into organic compounds, which is crucial for developing novel materials and pharmaceuticals (Kitamura, Kuriki, Morshed, & Hori, 2011).

Fluorine Chemistry Innovations

The unique properties of fluorinated compounds are leveraged in several cutting-edge research areas. Studies on the photofragmentation of bromofluorobenzenes, for instance, provide insights into the effects of fluorine substitution on molecular behavior under UV light. These investigations not only deepen our understanding of photodissociation mechanisms but also open up new avenues for designing light-responsive materials and studying reaction dynamics at the molecular level (Gu, Wang, Huang, Han, He, & Lou, 2001).

Environmental and Biodegradation Studies

Research on the biodegradation of difluorobenzenes sheds light on the environmental impact and degradation pathways of fluorinated pollutants. The ability of certain microbial strains to decompose these compounds and utilize them as carbon sources indicates potential strategies for the bioremediation of fluorine-containing contaminants. This area of study is crucial for developing sustainable methods to mitigate the environmental footprint of industrial chemicals (Moreira, Amorim, Carvalho, & Castro, 2009).

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-3,5-difluorobenzene”, indicates that it is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-bromo-3-(difluoromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYNCTJUIOMWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673312
Record name 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204333-52-7
Record name 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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